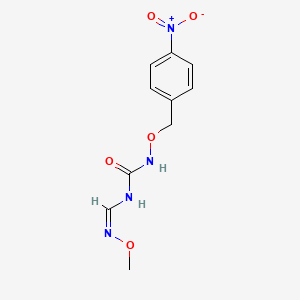

(Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a nitrobenzyloxycarbamoyl group, and a formimidamide moiety, which contribute to its distinct chemical behavior.

Méthodes De Préparation

The synthesis of (Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide typically involves a series of chemical reactions that introduce the methoxy, nitrobenzyloxycarbamoyl, and formimidamide groups onto a suitable precursor molecule. The specific synthetic routes and reaction conditions can vary, but common methods include:

Starting Material: The synthesis often begins with a suitable aromatic compound that can be functionalized to introduce the desired groups.

Formimidamide Formation: The formimidamide moiety is typically introduced through reactions involving formamide derivatives under specific conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Des Réactions Chimiques

(Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions, potentially leading to the formation of nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium on carbon), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

(Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide has a wide range of scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and protein binding.

Medicine: Research into its potential pharmacological properties, such as its ability to interact with specific biological targets, is ongoing.

Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mécanisme D'action

The mechanism by which (Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide exerts its effects is largely dependent on its interactions with molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

(Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide can be compared with other similar compounds, such as:

(Z)-N’-Hydroxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide: This compound differs by having a hydroxy group instead of a methoxy group, which can significantly alter its chemical reactivity and biological activity.

(Z)-N’-Methoxy-N-(4-aminobenzyloxycarbamoyl)formimidamide: The presence of an amino group instead of a nitro group can lead to different chemical and biological properties.

The uniqueness of (Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics not found in its analogs.

Activité Biologique

(Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide is a compound that has garnered attention for its potential biological activities. Characterized by its unique functional groups, this compound is believed to exhibit various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C12H14N4O4. The structure features:

- Methoxy group : Enhances solubility and bioavailability.

- Nitrobenzyloxycarbamoyl moiety : Contributes to its reactivity and potential interactions with biological targets.

- Formimidamide backbone : Imparts stability and may undergo hydrolysis under specific conditions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The nitro group is known for its electron-withdrawing properties, which can enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. The methoxy group can enhance the compound's interaction with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines.

Case Study: Inhibition of TNF-α Production

In a controlled study, the compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). Results showed a reduction in TNF-α production by approximately 50% at a concentration of 20 µg/mL, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.

- Receptor Binding : Interaction with specific receptors could modulate cellular responses to inflammation or infection.

- Reactive Oxygen Species (ROS) Modulation : The nitro group may influence ROS production, affecting cellular signaling pathways related to inflammation and immune response.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is beneficial to compare it with structurally related compounds.

Table 2: Comparison of Structural Analogues

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Hydroxy-4-nitrobenzene-1-carboximidamide | Nitro group and hydroxylamine | Used in synthetic organic chemistry |

| N-Hydroxy-4-nitrobenzimidamide | Benzimidazole core | Known for anti-cancer properties |

| N-(4-hydroxy-3-nitrophenyl)acetamide | Hydroxylated phenyl ring | Exhibits analgesic effects |

These compounds highlight the diversity in biological activity and potential therapeutic applications within medicinal chemistry contexts.

Propriétés

IUPAC Name |

1-[(Z)-methoxyiminomethyl]-3-[(4-nitrophenyl)methoxy]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c1-18-12-7-11-10(15)13-19-6-8-2-4-9(5-3-8)14(16)17/h2-5,7H,6H2,1H3,(H2,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGWMSXAQFZALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CNC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\NC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.